5-methyl-1H-indol-1-amine chemical structure and properties
5-methyl-1H-indol-1-amine chemical structure and properties
Whitepaper: Structural Dynamics, Synthesis, and Application of 5-Methyl-1H-indol-1-amine
Executive Summary
In the landscape of heterocyclic chemistry, N-aminoindoles represent a privileged class of building blocks crucial for the development of advanced pharmaceuticals, organic fluorophores, and complex polycyclic scaffolds. Specifically, 5-methyl-1H-indol-1-amine (CAS: 119229-73-1) serves as a highly versatile intermediate. The presence of the electron-donating 5-methyl group enhances the electron density of the indole core, modulating its reactivity in transition-metal-catalyzed C–H functionalizations and influencing its photophysical emission profiles.
As a Senior Application Scientist, I have structured this technical guide to move beyond basic descriptive chemistry. We will dissect the structural causality behind its unique photophysics, establish a field-proven and self-validating protocol for its electrophilic synthesis, and explore its downstream utility in catalytic annulation workflows.
Chemical Identity & Physicochemical Properties
The fundamental utility of 5-methyl-1H-indol-1-amine stems from its direct N–N bond, which introduces unique steric and electronic parameters compared to standard N-alkyl indoles. The amino group acts as both a directing group for transition metals and a reactive handle for further derivatization[1].
Table 1: Quantitative Chemical and Physical Data
| Property | Value / Description |
|---|---|
| Chemical Name | 5-Methyl-1H-indol-1-amine |
| CAS Registry Number | 119229-73-1[2] |
| Molecular Formula | C9H10N2 |
| Molecular Weight | 146.19 g/mol [2] |
| SMILES | Cc1ccc2c(c1)ccn2N |
| Appearance | Colorless to pale yellow liquid/solid |
| Solubility | Soluble in DCM, DMF, DMSO, and Ethanol |
| Storage Conditions | 2-8°C, sealed in a dark, dry environment[2] |
| GHS Hazard Statements | H302, H312, H315, H319, H332, H335 (Irritant/Harmful)[3] |
Structural Dynamics: The PLICT State
From a photophysical perspective, 1-aminoindole derivatives exhibit fascinating structural dynamics upon photon absorption. In their electronic ground state ( S0 ), the molecule is structurally twisted due to the steric repulsion between the N -amino protons and the adjacent C2 and C7 protons of the indole ring.
However, upon excitation, the molecule undergoes a rapid geometric relaxation into a Planarized Intramolecular Charge-Transfer (PLICT) state[4][5]. This planarization stabilizes the excited state ( S1 ), resulting in an exceptionally large Stokes shift ( Δν~≈9000–13,500 cm−1 ) and high fluorescence quantum yields. This causality makes 5-methyl-1H-indol-1-amine a highly attractive precursor for designing biological fluorescent probes and optical switches.
Fig 1. Photophysical PLICT state transition mechanism of 1-aminoindoles.
Core Methodology: Electrophilic N-Amination Protocol
The synthesis of N-aminoindoles is notoriously challenging. Traditional methods utilizing Hydroxylamine-O-sulfonic acid (HOSA) often suffer from poor yields because the strong base required for indole deprotonation simultaneously degrades the HOSA reagent before the electrophilic transfer can occur[6].
To circumvent this degradation pathway, the optimal laboratory-scale approach utilizes monochloramine (NH2Cl) as the electrophilic nitrogen source[7]. NH2Cl is highly reactive, sterically unhindered, and cleanly transfers the NH2+ equivalent to the indolyl anion.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. Intermediate visual cues and specific analytical checkpoints ensure process integrity.
Step 1: Preparation of Monochloramine (NH2Cl) Reagent
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Cool a solution of ammonium chloride ( NH4Cl , 3.0 equiv) in aqueous ammonia to -5°C in an ice-salt bath.
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Dropwise, add sodium hypochlorite ( NaOCl , 2.5 equiv, standard household bleach concentration) while maintaining the internal temperature below 0°C.
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Causality: Temperature control is critical here. Above 0°C, NH2Cl rapidly disproportionates into nitrogen gas and hydrochloric acid. Extract the formed NH2Cl into cold diethyl ether and dry over anhydrous Na2SO4 .
Step 2: Deprotonation of 5-Methylindole
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In a flame-dried, argon-purged Schlenk flask, dissolve 5-methylindole (1.0 equiv) in anhydrous DMF.
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Cool the solution to 0°C and add Sodium Hydride ( NaH , 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
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Validation: The evolution of H2 gas and a color shift to deep yellow/orange confirms the formation of the highly nucleophilic 5-methylindolyl anion. Stir for 30 minutes.
Step 3: Electrophilic Amination
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Cool the indolyl anion solution to -78°C using a dry ice/acetone bath.
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Add the cold ethereal solution of NH2Cl dropwise over 20 minutes.
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Causality: The extreme cold (-78°C) mitigates the highly exothermic nature of the electrophilic addition, preventing ring-opening side reactions or over-amination.
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Allow the reaction to slowly warm to room temperature over 2 hours.
Step 4: Workup and Validation
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Quench the reaction with saturated aqueous NH4Cl to neutralize any unreacted anion.
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Extract with ethyl acetate, wash the organic layer with brine (3x) to remove DMF, dry over MgSO4 , and concentrate under reduced pressure.
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Self-Validation (Analytical): Analyze the crude product via 1H NMR. The success of the reaction is confirmed by the disappearance of the broad indole N-H singlet ( ∼8.0 ppm) and the emergence of a new broad singlet integrating for two protons at ∼4.8−5.2 ppm, corresponding to the new N−NH2 group. The 5-methyl group will appear as a sharp singlet near 2.4 ppm[7].
Fig 2. Electrophilic N-amination workflow using monochloramine.
Downstream Applications: Rh(III)-Catalyzed Annulations
Once synthesized, 5-methyl-1H-indol-1-amine is a potent substrate for transition-metal-catalyzed C–H bond activation. The N -amino moiety acts as an exceptional directing group, coordinating with Rh(III) catalysts (such as [Cp∗RhCl2]2 ) to facilitate the selective cleavage of the adjacent C2–H bond[8][9].
This regioselective activation forms a stable rhodacycle intermediate. Subsequent migratory insertion of coupling partners—such as diazo compounds, alkynes, or vinylene carbonate—followed by reductive elimination, yields complex fused polycyclic scaffolds (e.g., indolo[2,1-a]phthalazines or benzo[e]indoles)[10][11]. These fused architectures are highly sought after in medicinal chemistry for their roles as 5-HT2 antagonists and ALDH1A1 inhibitors.
Fig 3. Rh(III)-catalyzed C-H activation and annulation pathway.
References
- BLD Pharm.
- PubChem. "1-Aminoindole | C8H8N2 | CID 643221.
- Hynes, J. et al. "N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (NH2Cl).
- "The structure of N-aminoazoles: An experimental and theoretical study.
- Liang, Y. et al. "Rh(III)-catalyzed synthesis of 1-aminoindole derivatives from 2-acetyl-1-arylhydrazines and diazo compounds in water.
- Organic Process Research & Development. "N-Amination of Indoles on Pilot-Plant Scale via Simultaneous and Proportional Metering of Reagents.
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